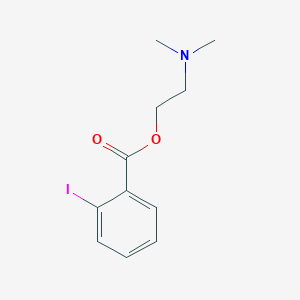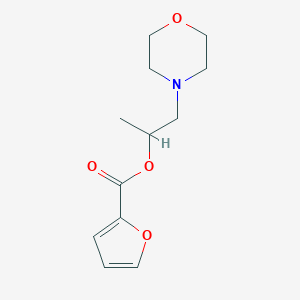![molecular formula C12H19NO2S B295126 2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate (TMA-2) is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes. TMA-2 is known for its hallucinogenic effects, and it has been studied for its potential therapeutic applications in treating mental disorders.
Wirkmechanismus
2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate acts on the central nervous system by binding to serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have agonist activity at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
This compound has been shown to have hallucinogenic effects, including altered perception, mood, and thought processes. It has been reported to cause visual and auditory hallucinations, as well as changes in the perception of time and space. This compound has also been shown to increase heart rate and blood pressure, and it may cause nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin on the brain. This compound has also been shown to have a long duration of action, which allows for extended periods of observation.
However, this compound also has several limitations for use in lab experiments. It is a psychoactive drug that can cause hallucinations and other altered states of consciousness, which may make it difficult to study the effects of serotonin on the brain in a controlled environment. This compound also has potential health risks, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate. One area of interest is its potential therapeutic applications in treating mental disorders such as depression and anxiety. This compound may also be useful in studying the effects of serotonin on the brain and its role in regulating mood and cognition.
Another area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. These compounds may have greater selectivity for specific serotonin receptors or may have reduced side effects.
Conclusion
In conclusion, this compound is a psychoactive drug that has been used for scientific research purposes. It has been studied for its potential therapeutic applications in treating mental disorders and as a tool for studying the brain and its functions. This compound acts on the central nervous system by binding to serotonin receptors in the brain, and it has been shown to have hallucinogenic effects. This compound has several advantages for use in lab experiments, but it also has potential health risks that should be carefully monitored. There are several future directions for research on this compound, including its potential therapeutic applications and the development of new compounds with improved pharmacological properties.
Synthesemethoden
2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with tert-butyl(methyl)amine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride, resulting in the production of this compound. The compound is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate has been used for scientific research purposes to study its effects on the central nervous system. It has been studied for its potential therapeutic applications in treating mental disorders such as depression, anxiety, and post-traumatic stress disorder. This compound has also been studied for its potential use as a tool for studying the brain and its functions.
Eigenschaften
Molekularformel |
C12H19NO2S |
|---|---|
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)13(4)7-8-15-11(14)10-6-5-9-16-10/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
GXARBTGXMYQUJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CS1 |
Kanonische SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)









